molecular formula C17H15N3O3S B5851898 N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide

Cat. No. B5851898
M. Wt: 341.4 g/mol
InChI Key: FLKYVWDWBCZUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide, also known as BHAP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BHAP is a carbonic anhydrase inhibitor and has been studied for its ability to inhibit tumor growth and act as a neuroprotective agent.

Mechanism of Action

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide acts as a carbonic anhydrase inhibitor, which means it inhibits the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a role in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to inhibit tumor growth and induce cell death. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has also been shown to reduce oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has several advantages for lab experiments. It is a synthetic compound, which means it can be produced in high purity and yield. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide is also a carbonic anhydrase inhibitor, which makes it a useful tool for studying carbonic anhydrase enzymes and their physiological functions. However, N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide also has limitations for lab experiments. It is a relatively new compound and there is still much to be learned about its mechanism of action and potential therapeutic applications. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

For N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide research include studying its potential as a cancer therapy and neuroprotective agent, modifying its properties to improve its effectiveness, and using it as a tool for studying carbonic anhydrase enzymes.

Synthesis Methods

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide can be synthesized by reacting 4-(1,3-benzoxazol-2-yl)-3-hydroxyphenylamine with carbonothioyl chloride and 3-aminopropionamide in the presence of a base. The reaction yields N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide in high purity and yield.

Scientific Research Applications

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been studied for its potential therapeutic applications in cancer and neurodegenerative diseases. In cancer research, N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to inhibit tumor growth by targeting carbonic anhydrase IX, which is overexpressed in many types of cancer. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has also been studied for its neuroprotective properties in Alzheimer's disease and Parkinson's disease. N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.

properties

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-2-15(22)20-17(24)18-10-7-8-11(13(21)9-10)16-19-12-5-3-4-6-14(12)23-16/h3-9,21H,2H2,1H3,(H2,18,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKYVWDWBCZUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}propanamide

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